An In-depth Technical Guide to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, registered under CAS number 908009-54-1, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its unique substitution pattern, featuring a chloro, fluoro, nitro, and trichloromethyl group on a benzene ring, renders it a versatile and reactive intermediate for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to bioactive compounds. The strategic placement of its functional groups makes it a valuable building block for introducing specific pharmacophoric features into drug candidates, influencing their biological activity and pharmacokinetic profiles.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is fundamental for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 908009-54-1 | [1] |
| Molecular Formula | C₇H₂Cl₄FNO₂ | [1] |
| Molecular Weight | 292.91 g/mol | |
| IUPAC Name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | [1] |
| Synonyms | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | [1] |
| Predicted Boiling Point | 333.1±37.0 °C | [2] |
| Predicted Density | 1.735±0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Pathway
The primary route for the synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene involves the nitration of its precursor, 2-chloro-4-fluorobenzotrichloride. This electrophilic aromatic substitution reaction is a critical step in introducing the nitro group at the desired position on the benzene ring.
Caption: Synthetic pathway to 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.
Step 1: Synthesis of 2-Chloro-4-fluorobenzotrichloride (Precursor)
The synthesis of the immediate precursor, 2-chloro-4-fluorobenzotrichloride, is typically achieved through the photochlorination of 2-chloro-4-fluorotoluene. This radical chain reaction involves the substitution of the methyl group's hydrogen atoms with chlorine atoms under UV light.
Step 2: Nitration to Yield 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
The final step is the nitration of 2-chloro-4-fluorobenzotrichloride. This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture), attacks the benzene ring. The directing effects of the existing substituents guide the nitro group to the 5-position.
Experimental Protocol: A Representative Synthesis
The following is a representative, non-validated laboratory-scale protocol derived from patent literature. Researchers should conduct their own risk assessments and optimization studies.
Objective: To synthesize 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.
Materials:
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2-chloro-4-fluorobenzotrichloride
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Concentrated nitric acid (98%)
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Concentrated sulfuric acid (98%)
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Ice
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Deionized water
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Dichloromethane (or other suitable organic solvent)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Thermometer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a pre-determined volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add the required amount of concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
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Nitration Reaction: To the cold sulfonitric mixture, add 2-chloro-4-fluorobenzotrichloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as a solid or an oil.
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Extraction: Extract the product into a suitable organic solvent, such as dichloromethane.
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Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene.
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Purification: The crude product may be purified by recrystallization from a suitable solvent or by column chromatography.
Safety Precautions:
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This reaction should be performed in a well-ventilated fume hood.
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Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
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The trichloromethyl group can be sensitive to certain reaction conditions, and appropriate care should be taken during work-up and purification.
Application in Drug Development: A Gateway to Bioactive Molecules
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its primary documented application is as a precursor to 2-chloro-4-fluoro-5-nitrobenzoic acid.[3]
Caption: Role as an intermediate in the synthesis of Albaconazole.
This benzoic acid derivative is a key building block for the synthesis of the antifungal agent Albaconazole . The presence of the chloro, fluoro, and nitro groups in the intermediate is instrumental in the subsequent synthetic transformations leading to the final drug molecule. Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
The Significance of the Trichloromethyl Group in Medicinal Chemistry
The trichloromethyl (-CCl₃) group, while less common than its trifluoromethyl (-CF₃) counterpart, imparts unique properties to a molecule that are of interest in drug design. The -CCl₃ group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. In the context of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, the trichloromethyl group plays a crucial role as a synthetic handle. It can be readily hydrolyzed to a carboxylic acid group, as seen in its conversion to 2-chloro-4-fluoro-5-nitrobenzoic acid. This transformation is a key step in the synthetic pathway towards more complex pharmaceutical agents.
Spectroscopic Characterization
Safety and Handling
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ eye protection/ face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated laboratory with appropriate personal protective equipment.
Conclusion
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is a strategically important intermediate in the field of pharmaceutical synthesis. Its multifaceted chemical structure provides a versatile platform for the introduction of key pharmacophoric elements. The well-defined pathway to its synthesis and its established role as a precursor to the antifungal agent Albaconazole underscore its value to the drug development community. While further research is needed to fully explore the potential of this and related compounds, this guide provides a solid foundation for scientists and researchers working in this area.
References
-
PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available from: [Link]
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
Sources
- 1. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | C7H2Cl4FNO2 | CID 23325898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | 908009-54-1 [chemicalbook.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
